(3AS,8aR)-2-(4-methoxy-6-methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
CAS No.:
Cat. No.: VC13751431
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
![(3AS,8aR)-2-(4-methoxy-6-methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole -](/images/structure/VC13751431.png)
Specification
Molecular Formula | C17H16N2O2 |
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Molecular Weight | 280.32 g/mol |
IUPAC Name | (3aR,8bS)-2-(4-methoxy-6-methylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Standard InChI | InChI=1S/C17H16N2O2/c1-10-7-12(20-2)9-14(18-10)17-19-16-13-6-4-3-5-11(13)8-15(16)21-17/h3-7,9,15-16H,8H2,1-2H3/t15-,16+/m1/s1 |
Standard InChI Key | ZCNSMCDTCMFWNH-CVEARBPZSA-N |
Isomeric SMILES | CC1=CC(=CC(=N1)C2=N[C@@H]3[C@H](O2)CC4=CC=CC=C34)OC |
SMILES | CC1=CC(=CC(=N1)C2=NC3C(O2)CC4=CC=CC=C34)OC |
Canonical SMILES | CC1=CC(=CC(=N1)C2=NC3C(O2)CC4=CC=CC=C34)OC |
Introduction
Chemical Structure and Stereochemical Significance
Core Architecture
The molecule features a bicyclic indeno[1,2-d]oxazole system fused to a pyridine ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 4- and 6-positions, respectively. The indeno-oxazole core consists of a five-membered oxazole ring fused to an indene framework, creating a rigid, planar structure conducive to intermolecular interactions .
Stereochemical Configuration
The (3AS,8aR) notation specifies the absolute configuration of the stereocenters within the indeno-oxazole system. This spatial arrangement influences the molecule’s binding affinity to biological targets, as demonstrated in related bisoxazoline ligands . The methylpyridine moiety further enhances chiral recognition, making the compound valuable for asymmetric catalysis and receptor-targeted drug design .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 2757082-41-8 | |
Molecular Formula | C₂₁H₁₉N₂O₂ | |
Stereochemistry | (3AS,8aR) | |
Molar Mass | 337.39 g/mol |
Synthesis Methodologies
Chiral Bisoxazoline Ligand Synthesis
The synthesis of related (3aR,3a’R,8aS,8a’S)-bisoxazolines provides a template for stereocontrolled indeno-oxazole production . Key steps include:
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Condensation: Reacting 1-amino-2-indanol with diethyl malonimidate dihydrochloride in dichloromethane at 45°C .
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Cyclopropanation: Treating intermediates with 1,2-dibromoethane and sodium hydride in tetrahydrofuran (THF), achieving 72% yield .
Table 2: Comparative Synthesis Routes
Method | Yield | Key Reagents | Relevance to Target Compound |
---|---|---|---|
Triflylpyridinium | >85% | Carboxylic acids | Core oxazole formation |
Bisoxazoline | 72% | 1,2-Dibromoethane, NaH | Stereochemical control |
Physicochemical Properties and Stability
Thermal and Solubility Characteristics
While specific data for the compound remains limited, analogous indeno-oxazoles exhibit:
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Thermal Stability: Decomposition temperatures >250°C due to aromatic stacking .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, THF) but poor aqueous solubility .
Optical Activity
The compound’s chirality results in significant optical rotation, a critical parameter for pharmaceutical applications. Related bisoxazolines show specific rotations of -360° (C=1 in CH₂Cl₂) , suggesting similar behavior in the target molecule.
Emerging Applications in Material Science
Polymer Additives
The rigid indeno-oxazole core improves the thermal stability of polyesters by 15–20%, as shown in composite studies .
Optoelectronic Materials
Conjugated polymers incorporating similar oxazole derivatives achieve hole mobilities of 0.12 cm²/V·s, suitable for organic light-emitting diodes (OLEDs) .
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